5,7-Dichloro-1,6-naphthyridin-4(1H)-one 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Brand Name: Vulcanchem
CAS No.: 863785-66-4
VCID: VC2829951
InChI: InChI=1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3H,(H,11,13)
SMILES: C1=CNC2=CC(=NC(=C2C1=O)Cl)Cl
Molecular Formula: C8H4Cl2N2O
Molecular Weight: 215.03 g/mol

5,7-Dichloro-1,6-naphthyridin-4(1H)-one

CAS No.: 863785-66-4

Cat. No.: VC2829951

Molecular Formula: C8H4Cl2N2O

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

5,7-Dichloro-1,6-naphthyridin-4(1H)-one - 863785-66-4

Specification

CAS No. 863785-66-4
Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
IUPAC Name 5,7-dichloro-1H-1,6-naphthyridin-4-one
Standard InChI InChI=1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3H,(H,11,13)
Standard InChI Key KFJIDHGCUDTBGV-UHFFFAOYSA-N
SMILES C1=CNC2=CC(=NC(=C2C1=O)Cl)Cl
Canonical SMILES C1=CNC2=CC(=NC(=C2C1=O)Cl)Cl

Introduction

Basic Chemical Properties and Structure

5,7-Dichloro-1,6-naphthyridin-4(1H)-one is a heterocyclic compound with two nitrogen atoms incorporated into its ring system, classifying it as a diazanaphthalene derivative. The molecular formula of this compound is C8H4Cl2N2O with a molecular weight of 215.03 g/mol, and it is identified by the CAS number 863785-66-4 . The structure features a bicyclic system consisting of two fused six-membered rings with two nitrogen atoms at positions 1 and 6, a carbonyl group at position 4, and chlorine atoms at positions 5 and 7. The presence of these nitrogen atoms in the ring system significantly influences the electronic properties of the molecule, creating an electron drift in the molecular orbitals and resulting in the distortion of each of the five orbitals .

The compound exists as a solid at room temperature and is typically available with a purity of greater than 95% for research applications . The IUPAC name of this compound is 5,7-dichloro-1H-1,6-naphthyridin-4-one, although it may also be referred to as 5,7-dichloro-4aH-1,6-naphthyridin-4-one in some chemical databases . The presence of the carbonyl group at position 4 and the two chlorine atoms at positions 5 and 7 are key structural features that determine the chemical reactivity and potential biological activities of this compound.

Structural Characteristics

The structure of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one contains several key functional groups that define its chemical behavior. The naphthyridine core consists of two fused six-membered rings with two nitrogen atoms incorporated into the ring system. This structural arrangement creates a unique electronic distribution throughout the molecule, with 10 delocalized π-electrons contributing to its aromatic character . The presence of the two chlorine atoms at positions 5 and 7 provides sites for potential chemical modifications through nucleophilic substitution reactions, making this compound particularly valuable as a building block in synthetic chemistry.

The carbonyl group at position 4 exists in tautomeric equilibrium with its enol form, contributing to the compound's reactivity in certain chemical transformations. The NH group at position 1 can participate in hydrogen bonding interactions, which may be important for biological recognition processes. The nitrogen atom at position 6 contributes to the electron-deficient nature of the heterocyclic ring system, influencing the reactivity at adjacent positions, particularly the chlorinated carbons.

Physical and Chemical Properties

The basic physical and chemical properties of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one are summarized in the following table:

PropertyValue
CAS Number863785-66-4
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
IUPAC Name5,7-dichloro-1H-1,6-naphthyridin-4-one
InChIInChI=1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3H,(H,11,13)
SMILESC1=CN=C2C=C(N=C(C2C1=O)Cl)Cl
Physical StateSolid
Research Grade Purity>95%

The compound's heterocyclic structure containing nitrogen atoms results in specific electronic properties that influence its chemical behavior. The electron-withdrawing effect of the nitrogen atoms creates regions of electron deficiency within the molecule, particularly at positions adjacent to the nitrogen atoms . This electronic distribution affects the reactivity of the compound and its interactions with biological systems. The chlorine substituents at positions 5 and 7 are susceptible to nucleophilic substitution reactions, which forms the basis for many synthetic transformations involving this compound.

Chemical Reactivity

PositionCharacteristicReactivity
5-positionChloro groupSusceptible to nucleophilic substitution
7-positionChloro groupSusceptible to nucleophilic substitution
4-positionCarbonyl group (C=O)Potential for reduction and nucleophilic addition reactions
1-positionNH groupCan be alkylated or acylated
Pyridine ringsNitrogen-containing aromaticsElectrophilic substitution at certain positions
ApplicationMechanism/Activity
Cancer therapyAnti-proliferative effects on cancer cells
Antimicrobial agentsInhibition of bacterial or fungal growth
Anti-HIV therapyInhibition of HIV-1 integrase
Anti-HCV therapyAntiviral activity against Hepatitis C virus
Anti-inflammatoryModulation of inflammatory pathways

The potential of 5,7-Dichloro-1,6-naphthyridin-4(1H)-one in these therapeutic areas would depend on its specific interactions with biological targets relevant to these diseases. The compound itself may serve as a lead structure for further optimization to enhance potency, selectivity, and drug-like properties. The ability to modify the chlorine positions through nucleophilic substitution reactions provides an opportunity to explore structure-activity relationships and develop more potent and selective analogs for specific therapeutic applications.

Current Research and Future Directions

Current research on 5,7-Dichloro-1,6-naphthyridin-4(1H)-one and related naphthyridine derivatives is focused on exploring their potential in medicinal chemistry due to their structural properties and biological activities. Recent advances in synthetic methodology, such as the development of efficient methods for accessing highly substituted 1,6-naphthyridines, have enhanced the accessibility of these compounds for research purposes . This has facilitated the exploration of structure-activity relationships and the development of naphthyridine-based compounds with improved biological activities.

Future studies on 5,7-Dichloro-1,6-naphthyridin-4(1H)-one could focus on exploring its specific biological activities and modifying its structure to enhance its therapeutic potential. The development of more efficient and selective synthetic methods for the preparation of this compound and its derivatives would also be a valuable area for future research. Additionally, the exploration of novel applications beyond traditional drug development, such as in materials science or chemical biology, could open up new avenues for the utilization of this interesting heterocyclic compound.

Emerging Research Trends

Recent research publications indicate a growing interest in the synthesis and applications of substituted naphthyridines, including compounds related to 5,7-Dichloro-1,6-naphthyridin-4(1H)-one. A notable development is the work reported in the Journal of Organic Chemistry in 2024, which describes a rapid synthesis method for highly substituted 1,6-naphthyridines via heteroaryl ditriflates . This research demonstrates the potential for developing efficient synthetic routes to access structurally diverse naphthyridine derivatives, which could facilitate the exploration of their biological activities and applications.

The development of one-pot difunctionalization reactions leading to diverse drug-like products represents an important advance in the field . This approach enables the rapid generation of libraries of structurally diverse naphthyridine derivatives, which is particularly valuable for medicinal chemistry research. The ability to efficiently introduce various substituents at different positions of the naphthyridine scaffold allows for the systematic exploration of structure-activity relationships and the optimization of compounds for specific therapeutic applications. Future research may focus on applying these synthetic methodologies to the development of novel naphthyridine-based compounds with enhanced biological activities and improved drug-like properties.

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